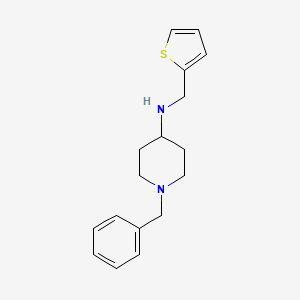

1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine

Description

1-Benzyl-N-(thien-2-ylmethyl)piperidin-4-amine is a 4-aminopiperidine derivative featuring a benzyl group at the piperidine nitrogen and a thien-2-ylmethyl substituent on the amine.

Properties

IUPAC Name |

1-benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2S/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17/h1-7,12,16,18H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKKOYCTVRVFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCC2=CC=CS2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with benzyl chloride and thien-2-ylmethyl chloride under specific conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-N-(thien-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-N-(thien-2-ylmethyl)piperidin-4-amine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential pharmacological properties, although not intended for therapeutic use.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Diversity : The substituents vary from aromatic (e.g., thien-2-ylmethyl, dichlorophenyl) to aliphatic (e.g., cyclohexylethyl in 2h ), influencing lipophilicity and steric bulk.

- Synthesis Yields: Most analogs are synthesized in moderate to high yields (68–75%) via reductive amination, suggesting robustness of this method for 4-aminopiperidines.

- Physical Forms : Hydrophobic substituents (e.g., tert-butyl) favor oily products, while polar groups (e.g., dichlorophenyl) yield solids. The target compound’s dihydrochloride salt form enhances solubility .

Antifungal Activity

Compound 2h (1-benzyl-N-(1-cyclohexylethyl)piperidin-4-amine) demonstrated antifungal activity by targeting ergosterol biosynthesis, with its cyclohexylethyl group contributing to hydrophobic interactions with fungal enzymes .

Anticancer Activity

M22 (1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine) emerged as a reversible inhibitor of NEDD8-activating enzyme (NAE), showing efficacy in xenograft cancer models . The dichlorophenethyl group likely enhances binding to NAE via halogen bonding. The thiophene ring in the target compound could engage in π-π stacking or hydrogen bonding, but its anticancer activity is undocumented.

Enzyme Inhibition

Analog 29 (N-(1-benzylpiperidin-4-yl)-N-(3,4-difluorophenyl)propionamide) was modified via acylation to improve stability and target engagement . This highlights the tunability of 4-aminopiperidines for optimizing pharmacokinetic profiles.

Structure–Activity Relationships (SAR)

- Hydrophobic Substituents : Compounds with bulky groups (e.g., tert-butyl in 2a , cyclohexylethyl in 2h ) exhibit enhanced antifungal activity, likely due to improved membrane penetration.

- Halogenated Aromatics : Dichloro- or difluorophenyl substituents (e.g., M22 , compound 26 ) correlate with enzyme inhibition, possibly via halogen bonds or electron-withdrawing effects.

- Heteroaromatic Groups : The thien-2-ylmethyl group in the target compound introduces sulfur atoms, which may alter electronic properties compared to purely phenyl-based analogs.

Biological Activity

1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2S, with a molecular weight of 286.44 g/mol. The compound features a piperidine ring substituted with a benzyl group and a thienylmethyl moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, antitumor, and neuroprotective effects.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. In particular, studies have shown that related piperidine derivatives can inhibit the growth of various bacteria and fungi. For instance:

- Antibacterial Efficacy : Compounds similar to this compound have demonstrated potent activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values often in the low micromolar range .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 6.5 |

| Compound B | S. aureus | 7.0 |

| This compound | TBD |

Antitumor Activity

The antitumor properties of related compounds have also been investigated. For example, certain piperidine derivatives have shown activity against cancer cell lines such as HeLa and A549. While specific data on this compound is limited, its structural analogs indicate potential effectiveness in inhibiting tumor growth .

Neuroprotective Effects

Piperidine derivatives are being studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases. Some compounds have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. For instance, a derivative with a similar structure exhibited an IC50 value of 0.56 nM against AChE, suggesting that this compound may also possess similar neuroprotective properties .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Interaction with Receptors : As seen with other piperidine derivatives, there might be interactions with neurotransmitter receptors or transporters that could mediate its neuroprotective effects.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Study on Antibacterial Activity : A study evaluated the antibacterial properties of various piperidine derivatives against multidrug-resistant strains and found significant inhibition comparable to standard antibiotics.

- Antitumor Screening : In vitro assays demonstrated that certain structural analogs inhibited cell proliferation in cancer cell lines by inducing apoptosis.

Q & A

Q. What are the common synthetic routes for 1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine?

The compound is typically synthesized via reductive amination or Schiff base formation followed by reduction . For example:

- Schiff base formation : Reacting 1-benzylpiperidin-4-amine with thiophene-2-carbaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) yields an imine intermediate.

- Reduction : Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in methanol reduces the imine to the secondary amine, achieving yields of ~68–75% after purification via silica gel column chromatography (DCM:MeOH) .

- Alternative solvent-free methods using dichloromethane and STAB under ambient conditions have been reported for analogous piperidin-4-amine derivatives, avoiding harsh solvents .

Q. How can structural characterization be performed for this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm amine proton shifts (δ ~2.5–3.5 ppm) and thienyl/benzyl aromatic signals.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₈H₂₁N₂S, MW 297.44).

- Single-crystal X-ray diffraction (SC-XRD) : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in related benzyl-piperidine derivatives .

- FT-IR : To identify N-H stretching (~3300 cm⁻¹) and aromatic C-H vibrations .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Use P95 respirators, nitrile gloves, and lab coats to prevent inhalation or skin contact.

- Environmental controls : Avoid drainage disposal; use fume hoods for reactions involving volatile reagents (e.g., dichloromethane) .

- Acute toxicity : While specific data are limited, assume potential neurotoxicity based on structural analogs (e.g., piperidine derivatives targeting monoamine transporters) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding its structural and electronic properties?

- Density functional theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. For example, studies on analogous compounds show that electron-withdrawing substituents on the benzyl group enhance binding to biological targets .

- Molecular docking : Model interactions with enzymes (e.g., NEDD8-activating enzyme [NAE]) to identify key binding residues and guide analog design .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

- Dose-response profiling : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to account for non-linear effects.

- Selectivity assays : Compare binding affinities for off-target receptors (e.g., serotonin/norepinephrine transporters) to rule out promiscuity. For instance, enantiomers of 3,6-disubstituted piperidines show divergent DAT/SERT selectivity, highlighting the role of stereochemistry .

- Metabolic stability studies : Use liver microsomes to assess degradation rates, which may explain discrepancies between in vitro and in vivo efficacy .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enzyme inhibition?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring to enhance NAE inhibition, as seen in 1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine (IC₅₀ = 11.3 nM) .

- Ring constraint : Replace the thienylmethyl group with rigid heterocycles (e.g., indole) to improve target engagement, as demonstrated in cholinesterase inhibitors .

- Stereochemical tuning : Separate enantiomers via chiral chromatography; the (S,S)-configuration in related analogs shows 10-fold higher DAT affinity than (R,R) .

Q. What in vivo models are suitable for evaluating its therapeutic potential?

- Xenograft models : Test antitumor activity in nude mice bearing AGS gastric cancer cells (e.g., 50 mg/kg/day oral dosing for 21 days) .

- Neuropharmacology models : Use Morris water maze or forced swim tests to assess cognitive/antidepressant effects, leveraging its potential monoamine transporter modulation .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.